molecular formula C24H46O2 B14342252 Decyl tetradec-9-enoate CAS No. 93676-00-7

Decyl tetradec-9-enoate

Cat. No.: B14342252
CAS No.: 93676-00-7
M. Wt: 366.6 g/mol
InChI Key: PBYDYHUXXGZTBI-UHFFFAOYSA-N
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Description

Decyl tetradec-9-enoate is an unsaturated ester composed of a decyl (C₁₀H₂₁) alcohol moiety esterified with tetradec-9-enoic acid, a 14-carbon fatty acid containing a double bond at the 9th position.

Properties

CAS No.

93676-00-7

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

decyl tetradec-9-enoate

InChI

InChI=1S/C24H46O2/c1-3-5-7-9-11-13-14-15-16-18-20-22-24(25)26-23-21-19-17-12-10-8-6-4-2/h9,11H,3-8,10,12-23H2,1-2H3

InChI Key

PBYDYHUXXGZTBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCCC=CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl tetradec-9-enoate can be synthesized through the esterification reaction between decanol and tetradec-9-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the catalyst, and the ester is continuously collected. This method allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions: Decyl tetradec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tetradec-9-enoic acid.

    Reduction: Decanol and tetradec-9-enol.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Decyl tetradec-9-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of decyl tetradec-9-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing decanol and tetradec-9-enoic acid. These products can then participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

(a) Methyl Dec-9-enoate (9-Decenoic Acid Methyl Ester)
  • Molecular Formula : C₁₁H₂₀O₂
  • Molar Mass : 184.28 g/mol
  • Density : 0.883 g/cm³ (predicted)
  • CAS No.: 25601-41-6
  • Key Differences : Shorter acyl chain (10 carbons vs. 14 carbons) and a methyl ester group instead of decyl. The reduced chain length lowers hydrophobicity, making it more volatile and suitable for fragrances or lightweight lubricants .
(b) Isodecyl Oleate (9-Octadecenoic Acid Isodecyl Ester)
  • Molecular Formula : C₂₈H₅₂O₂
  • Molar Mass : ~424.7 g/mol (estimated)
  • CAS No.: 59231-34-4
  • Key Differences : Longer acyl chain (18 carbons, double bond at C9) and branched isodecyl alcohol. The extended chain enhances viscosity and thermal stability, ideal for high-performance lubricants and emollients in cosmetics .
(c) Decyl Acrylate
  • Molecular Formula : C₁₃H₂₂O₂
  • CAS No.: 2156-96-9
  • Key Differences: Acrylate group (CH₂=CHCOO−) instead of a saturated/unsaturated fatty acid. This imparts reactivity, enabling polymerization for adhesives or coatings, unlike non-reactive esters like decyl tetradec-9-enoate .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) CAS No. Applications
This compound (hypothetical) C₂₄H₄₆O₂ 366.6 (estimated) ~0.89 (estimated) N/A Lubricants, surfactants
Methyl Dec-9-enoate C₁₁H₂₀O₂ 184.28 0.883 25601-41-6 Fragrances, light lubricants
Isodecyl Oleate C₂₈H₅₂O₂ 424.7 ~0.86 (estimated) 59231-34-4 Cosmetics, high-temperature lubricants
Decyl Acrylate C₁₃H₂₂O₂ 210.3 0.88 (typical) 2156-96-9 Polymer production, adhesives

Key Trends :

  • Chain Length : Longer acyl chains (e.g., C18 in isodecyl oleate) increase molar mass and viscosity, enhancing lubricant performance .
  • Branching vs. Linearity : Branched alcohols (e.g., isodecyl) reduce crystallization tendencies, improving low-temperature stability .
  • Unsaturation: Double bonds (e.g., C9 in tetradec-9-enoate) lower melting points and enhance fluidity compared to saturated analogues .

Research Findings and Industrial Relevance

  • Biodegradability: Esters with linear chains (e.g., this compound) are more biodegradable than branched counterparts, aligning with environmental regulations .
  • Performance in Lubricants : Oleate esters (C18) exhibit superior thermal stability, while shorter-chain esters (C10–C14) offer lower viscosity for precision machinery .

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